1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane
Overview
Description
1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane is a chemical compound that belongs to the class of azepane derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its pharmacological properties and has shown promise as a potential therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane is not fully understood. However, it is believed to exert its pharmacological effects by binding to and inhibiting the activity of specific enzymes and receptors in the body.
Biochemical and Physiological Effects:
1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, acetylcholinesterase, and dopamine receptors. It has also been shown to exhibit anticancer activity against various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane in lab experiments include its potent inhibitory activity against a range of enzymes and receptors, as well as its anticancer activity. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, including cancer and neurological disorders. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Scientific Research Applications
1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and dopamine receptors. It has also been shown to exhibit anticancer activity against various cancer cell lines.
properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-31-23-9-5-4-8-22(23)25-16-18-26(19-17-25)24(28)20-10-12-21(13-11-20)32(29,30)27-14-6-2-3-7-15-27/h4-5,8-13H,2-3,6-7,14-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYYZSCCRTYXNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-{[4-(2-Methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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